molecular formula C10H13NO2 B1293601 N-(2-Hydroxyethyl)-2-phenylacetamide CAS No. 6269-99-4

N-(2-Hydroxyethyl)-2-phenylacetamide

Cat. No.: B1293601
CAS No.: 6269-99-4
M. Wt: 179.22 g/mol
InChI Key: QNVPXZQZKQWBJW-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the amide, and a phenyl group attached to the carbonyl carbon

Mechanism of Action

Target of Action

N-(2-Hydroxyethyl)-2-phenylacetamide, also known as Palmitoylethanolamide , is an endogenous fatty acid amide. The primary targets of this compound are the peroxisome proliferator-activated receptor alpha (PPAR-α), and cannabinoid-like G-coupled receptors GPR55 and GPR119 . These receptors play a crucial role in various biological effects, including chronic inflammation and pain .

Mode of Action

This compound interacts with its targets, PPAR-α, GPR55, and GPR119, exerting a variety of biological effects . It lacks affinity for the cannabinoid receptors cb1 and cb2 . The presence of this compound enhances anandamide activity through an "entourage effect" .

Biochemical Pathways

This compound affects several biochemical pathways. It is proposed that the presence of this compound or other structurally related N-acylethanolamines enhances anandamide activity . This enhancement is thought to be part of the “entourage effect”, which can influence acute and chronic inflammation .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). In a study, this compound was administered orally to volunteers to investigate its plasma profile and calculate relevant pharmacokinetic parameters . The compound was found to be excreted preferentially by the fecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to chronic inflammation and pain . It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other structurally related N-acylethanolamines can enhance the activity of anandamide, influencing the compound’s action . .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)-2-phenylacetamide can be synthesized through the reaction of 2-phenylacetic acid with ethanolamine. The reaction typically involves the formation of an amide bond between the carboxyl group of 2-phenylacetic acid and the amino group of ethanolamine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as solid-supported acids or bases can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)-2-phenylacetamide.

    Reduction: The amide group can be reduced to form the corresponding amine, N-(2-hydroxyethyl)-2-phenylethylamine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-(2-oxoethyl)-2-phenylacetamide

    Reduction: N-(2-hydroxyethyl)-2-phenylethylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-Hydroxyethyl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets.

    Medicine: this compound has potential applications in drug development. It can be modified to create derivatives with enhanced pharmacological properties.

    Industry: The compound can be used in the production of polymers and other materials with specific properties. Its functional groups allow for easy incorporation into polymer chains.

Comparison with Similar Compounds

N-(2-Hydroxyethyl)-2-phenylacetamide can be compared with other similar compounds such as:

    N-(2-Hydroxyethyl)acetamide: Lacks the phenyl group, resulting in different reactivity and biological activity.

    N-(2-Hydroxyethyl)-4-hydroxybutanamide: Contains an additional hydroxy group, which can lead to different chemical and biological properties.

    N-(2-Hydroxyethyl)ethylenediamine: Contains an additional amino group, making it more reactive and suitable for different applications.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-7-6-11-10(13)8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVPXZQZKQWBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211752
Record name N-(2-Hydroxyethyl)-2-phenylacetamide
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6269-99-4
Record name N-(2-Hydroxyethyl)benzeneacetamide
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Record name N-(2-Hydroxyethyl)-2-phenylacetamide
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Record name 6269-99-4
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Record name N-(2-Hydroxyethyl)-2-phenylacetamide
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Record name N-(2-hydroxyethyl)-2-phenylacetamide
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Record name N-(2-HYDROXYETHYL)-2-PHENYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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